



AZD4017 Clinical Trial Side Effects: A Technical Support Resource

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Compound of Interest		
Compound Name:	AZD 4017	
Cat. No.:	B1684383	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the side effects of AZD4017 observed in clinical trials. The content is structured to address specific issues that may be encountered during experimentation, with a focus on quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general safety profile of AZD4017 observed in clinical trials?

A: Across multiple Phase II clinical trials, AZD4017 has been generally well-tolerated. The incidence of adverse events in patients receiving AZD4017 has been found to be comparable to that in placebo groups.[1][2][3] Most reported side effects have been mild in nature.

Q2: Were any serious adverse events (SAEs) reported in clinical trials of AZD4017?

A: Serious adverse events have been reported in clinical trials for both the AZD4017 and placebo groups. However, these events were generally not considered to be related to the treatment. For instance, in a study involving postmenopausal women with osteopenia, one serious adverse event (a prolapsed disc) was reported in the AZD4017 group, while four SAEs were reported in the placebo group; none were attributed to the study drug.[2] In a trial for idiopathic intracranial hypertension (IIH), one serious adverse event was reported in the placebo group.[1][4]

Troubleshooting & Optimization





Q3: What were the most common side effects reported in the Idiopathic Intracranial Hypertension (IIH) trial (NCT02017444)?

A: In the Phase II trial for Idiopathic Intracranial Hypertension, there were nine transient adverse events reported that were considered related to AZD4017, affecting six participants.[1] [4] Notably, none of these were serious. Three of these events were non-clinically relevant fluctuations in serum cortisol.[1]

Q4: How were adverse events monitored in the AZD4017 clinical trials?

A: The monitoring of adverse events in AZD4017 clinical trials followed standard protocols for Phase II studies. This included regular collection of data on any untoward medical occurrences, regardless of their suspected relationship to the study drug.[5] In the trial for nonalcoholic steatohepatitis (NASH), the severity of adverse events was graded using the Common Terminology Criteria for Adverse Events (CTCAE).[6] Standard operating procedures for clinical trials typically involve identifying, evaluating, documenting, and reporting adverse events to the sponsor and regulatory authorities within specific timelines.[7][8] Serious adverse events require immediate reporting.[5]

Troubleshooting Guide

Issue: A participant in our study is experiencing an adverse event.

Troubleshooting Steps:

- Assess and Document: Immediately assess the severity and nature of the event. Document
 all details meticulously in the participant's records and the case report form (CRF).
- Determine Seriousness: Ascertain if the event meets the criteria for a Serious Adverse Event (SAE), which includes events that are life-threatening, require hospitalization, or result in significant disability.
- Report to Sponsor: For any SAE, immediately notify the study sponsor, typically within 24 hours of becoming aware of the event.[5]
- Follow Protocol: Adhere to the specific reporting procedures outlined in your study protocol for both serious and non-serious adverse events.



Quantitative Data Summary

The following table summarizes the reported adverse events in the AZD4017 Phase II clinical trial for Idiopathic Intracranial Hypertension (NCT02017444).

Adverse Event Category	AZD4017 (N=17)	Placebo (N=14)	
Total Adverse Events	9	Not Specified	
Serious Adverse Events	0	1	
Drug-Related Adverse Events			
Fluctuations in serum cortisol	3	0	

Note: This table is based on the available data from the IIH trial publication. The total number of adverse events in the placebo group was not specified in the referenced source.

Experimental Protocols

Protocol for Monitoring Adverse Events in a Typical Phase II Clinical Trial:

- Participant Screening and Baseline Assessment: Before the first administration of the investigational product, a thorough baseline assessment is conducted. This includes a review of the participant's medical history and current health status to identify any preexisting conditions.
- Ongoing Monitoring: At each study visit, investigators actively query participants for any new or worsening symptoms using non-leading questions. Physical examinations and vital sign measurements are also performed.
- Laboratory Safety Tests: A panel of safety blood tests is conducted at regular intervals as
 defined in the study protocol. This typically includes assessments of hematology, clinical
 chemistry (including liver and kidney function), and urinalysis.
- Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All observed or participantreported adverse events are recorded in the source documents and the electronic Case Report Form (eCRF). Each AE is assessed for its seriousness, severity, and potential

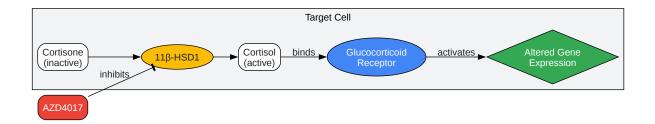


relationship to the investigational drug. SAEs are required to be reported to the study sponsor and relevant regulatory authorities within strict timelines.

• Data and Safety Monitoring Board (DSMB): An independent DSMB may be established to periodically review the safety data to ensure the ongoing safety of the trial participants.

Visualizations Signaling Pathway of AZD4017

AZD4017 is a selective inhibitor of the enzyme 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β -HSD1, AZD4017 reduces the local concentration of cortisol in tissues where the enzyme is expressed, such as the liver and adipose tissue.



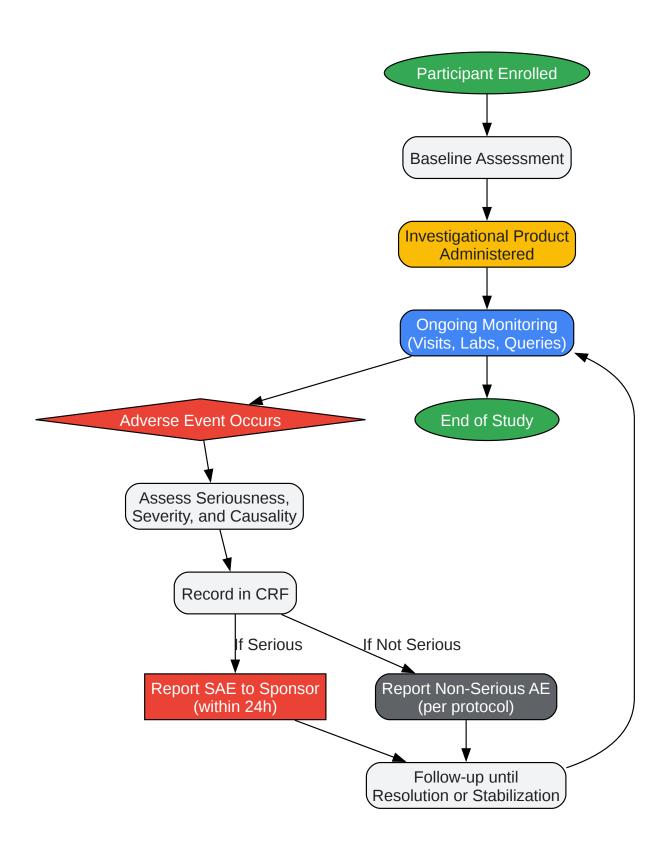
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Caption: Mechanism of action of AZD4017.

Experimental Workflow for Adverse Event Monitoring

The following diagram illustrates a typical workflow for monitoring and reporting adverse events during a clinical trial.





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Caption: Clinical trial adverse event monitoring workflow.



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